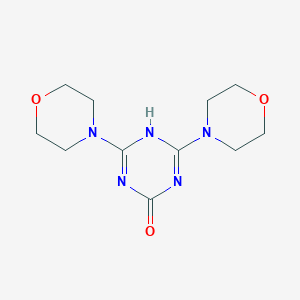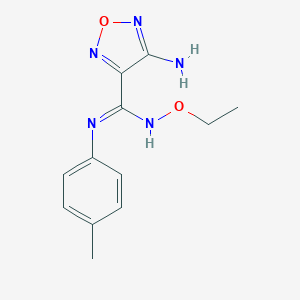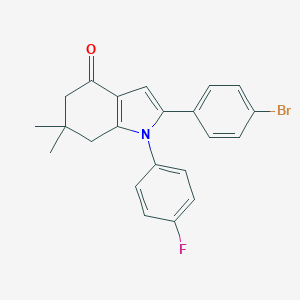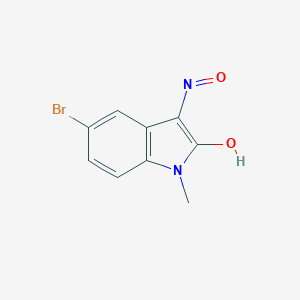![molecular formula C20H15N3O2 B413120 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413120.png)
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and benzoxazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the pyridinyl group. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are crucial to obtain high-purity products .
化学反応の分析
Types of Reactions
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its electronic properties.
Substitution: Common in modifying the benzamide or pyridinyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl chains .
科学的研究の応用
3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 3-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzoxazole ring, in particular, may offer distinct advantages in terms of stability and reactivity .
特性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4g/mol |
IUPAC名 |
3-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-4-2-5-14(10-13)19(24)22-16-7-8-18-17(11-16)23-20(25-18)15-6-3-9-21-12-15/h2-12H,1H3,(H,22,24) |
InChIキー |
UUITWLDYQXQBOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-bromo-4-methoxyphenyl)-N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-benzoxazol-5-amine](/img/structure/B413040.png)
![4-fluorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B413042.png)
![2,4-Diiodo-6-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413045.png)

![N-(4-acetyl-5-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B413048.png)

![1-(4-Bromophenyl)ethanone [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413051.png)
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B413053.png)
![4-{[(isonicotinoylamino)carbothioyl]amino}-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B413057.png)
![Propyl 2-[(2,2,3,3-tetrafluoropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B413058.png)


![4-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B413062.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B413063.png)
